molecular formula C24H42O21 B147801 Glycogen CAS No. 9005-79-2

Glycogen

Cat. No. B147801
CAS RN: 9005-79-2
M. Wt: 666.6 g/mol
InChI Key: BYSGBSNPRWKUQH-UJDJLXLFSA-N
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Description

Glycogen Description

Glycogen is a vital glucose storage polysaccharide found in many organisms, playing a crucial role in energy metabolism. It is a large, branched homopolymer of glucose, primarily composed of α-1,4-glucosidic linkages with α-1,6 linkages forming the branches. This structure allows for rapid release of glucose when needed by the organism .

Synthesis Analysis

The synthesis of glycogen is a complex process initiated by glycogenin, a protein that autocatalytically attaches glucose from UDP-glucose to itself, starting the formation of the glycogen molecule. Glycogen synthase then extends the chain, while the branching enzyme introduces α-1,6 linkages to create the branched structure . Glycogen synthase is a key enzyme in this process, and its structure and function are highly conserved across different species, indicating a common catalytic mechanism . The synthesis is tightly regulated and can be influenced by the amount of active glycogenin, which may serve as a rate-limiting factor in glycogen formation .

Molecular Structure Analysis

The molecular structure of glycogenin, which initiates glycogen synthesis, has been elucidated through crystallography. It contains a conserved DxD motif and an N-terminal beta-alpha-beta Rossmann-like fold, which are characteristic of glycosyltransferases. This structure is essential for the coordination of the catalytic divalent cation, typically Mn2+, which plays a critical role in the enzymatic activity . Similarly, the structure of glycogen synthase reveals a wide catalytic cleft and an active site architecture that is remarkably similar to that of glycogen phosphorylase, suggesting comparable substrate-binding properties .

Chemical Reactions Analysis

Glycogen synthesis involves the transfer of glucose residues to a growing α-1,4-glucan chain. This transfer is catalyzed by glycogen synthase, which can utilize both ADP and UDP glucose as donor substrates. The specificity for the glucosyl donor is determined by specific residues in the enzyme . Glycogen degradation follows an ordered pattern, with the most recently added glucose units being removed first, indicating a highly regulated process .

Physical and Chemical Properties Analysis

Glycogen's physical properties are influenced by its molecular structure. For instance, liver glycogen β particles can aggregate to form α particles, which are more resistant to enzymatic degradation. This property is altered in diabetic liver glycogen, suggesting a link to blood-sugar homeostasis . The diurnal changes in glycogen structure also reflect its dynamic nature in response to metabolic demands . Additionally, the interaction between glycogen synthase and glycogenin is crucial for the synthesis of glycogen particles of varying sizes, which may affect the physical properties of the stored glycogen .

Relevant Case Studies

In studies of diabetic mice, it was observed that the molecular structure of liver glycogen changes throughout the day, with diabetic glycogen being more susceptible to disruption by DMSO, indicating a potential target for diabetes treatment . Another study using mass spectrometry provided insights into the mechanism of glycogen initiation by glycogenin, which could have implications for understanding glycogen metabolism disorders .

Scientific Research Applications

Glycogen in Energy Metabolism and Cellular Function

Glycogen as an Energy Reserve Glycogen, primarily known as the storage form of glucose, plays a crucial role in energy metabolism. It serves as a rapid and accessible energy source, ready to be supplied to tissues on demand. Each glycogen granule, termed a “glycosome,” acts as an independent metabolic unit with a complex structure involving a highly branched polysaccharide and various proteins responsible for its metabolism. The dynamics of glycogen granules, including their formation, degradation, and the factors governing these processes, are essential for understanding cellular energy dynamics, particularly in the brain where it influences energetics (Prats, Graham, & Shearer, 2018).

Glycogen in Brain Function In the brain, glycogen, mainly located in astrocytes, is more than just an emergency energy reserve. It's a highly dynamic molecule integral to brain function, affecting synaptic activity and memory formation. Understanding the molecular and subcellular mechanisms underlying glycogen metabolism is crucial for comprehending its role in brain physiology and pathology, including its compartmentalization and the interconnected second messenger pathways controlling its metabolism (Obel et al., 2012).

Glycogen in Microbial Metabolism and Probiotics

Glycogen Metabolism in Prokaryotes Glycogen metabolism in prokaryotes, such as Lactobacillus acidophilus, is linked to energy storage compounds and crucial physiological functions. It's associated with global cellular processes, including carbon and nitrogen metabolism, energy production, and stress response. In some microorganisms, the ability to synthesize intracellular glycogen contributes significantly to gut fitness and retention among probiotic microorganisms, indicating its role in the human gastrointestinal tract (Goh & Klaenhammer, 2014).

Glycogen and Muscle Function

Glycogen Metabolism in Muscles Muscle glycogen is not evenly distributed but localized in distinct pools within skeletal muscle fibers, with its distribution varying based on several factors like exercise intensity, fiber phenotype, and training status. These distinct pools may have specific functions within the cell, with reduced levels associated with changes in muscle fiber functionality, including muscle relaxation rate and membrane excitability. This highlights the importance of subcellular localization in understanding glycogen's role in muscle function (Ørtenblad & Nielsen, 2015).

Glycogen and Meat Quality In livestock, glycogen metabolism in muscle tissue significantly affects meat quality. The structure of a glycogen molecule is well-suited for its function in muscles, enabling strong packing of glucose particles and accessibility for glycogenolytic enzymes. Various factors, particularly genetic, influence the activity of enzymes related to glycogen's synthesis and degradation in muscles. Additionally, residual glycogen in meat affects its cooking yield, protein content, and sensory quality, highlighting the relevance of glycogen metabolism in food science (Przybylski et al., 2006).

Future Directions

The potential of using inhibitor-based therapies to fight diabetes has gained scientific momentum . The use of specific mouse models targeting intestinal gluconeogenesis should allow us to identify several metabolic functions that could be controlled by protein diets . These data could be the basis of novel nutritional strategies targeting the serious metabolic consequences of both obesity and diabetes .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSGBSNPRWKUQH-UJDJLXLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112573
Record name α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)-
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Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Glycogen
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Record name Glycogen
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Product Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

149820-99-5, 9005-79-2
Record name α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)-
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Record name Glycogen
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Record name α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)-
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Record name Glycogen
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Record name Glycogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 - 280 °C
Record name Glycogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1,360,000
Citations
PJ Roach - Current molecular medicine, 2002 - ingentaconnect.com
Glycogen is a branched polymer of glucose which serves as … cells are capable synthesizing glycogen. Its accumulation and … Both muscle and liver glycogen reserves are important for …
Number of citations: 544 www.ingentaconnect.com
MM Adeva-Andany, M González-Lucán… - BBA clinical, 2016 - Elsevier
… the cytosol, glycogen breakdown or glycogenolysis is carried out by two enzymes, glycogen … from the linear chains of glycogen, and glycogen debranching enzyme which untangles the …
Number of citations: 456 www.sciencedirect.com
R Montgomery - Archives of Biochemistry, 1957 - cabdirect.org
The tissue is digested with 30 per cent. KOH and the glycogen is precipitated with ethanol. The precipitated material is washed with ethanol and dissolved in water and the solution is …
Number of citations: 122 www.cabdirect.org
CA Good, H Kramer, M Somogyi - Journal of Biological Chemistry, 1933 - cabdirect.org
Modifications of the Pfluger method are described which enable an estimation to be performed in a few hours. The tissue is heated with 2 cc of 30 per cent. potash per g. of material until …
Number of citations: 826 www.cabdirect.org
MD Alonso, J Lomako, WM Lomako… - The FASEB …, 1995 - Wiley Online Library
The discovery of glycogenin as a self‐ghicosylating protein that primes glycogen synthesis has significantly increased our understanding of the structure and metabolism of this storage …
Number of citations: 341 faseb.onlinelibrary.wiley.com
PJ Roach, AA Depaoli-Roach, TD Hurley… - Biochemical …, 2012 - portlandpress.com
… the key biosynthetic enzyme, glycogen synthase, as well as … glycogen synthase regulation in determining glycogen accumulation. Significant new developments in eukaryotic glycogen …
Number of citations: 656 portlandpress.com
JV Passonneau, VR Lauderdale - Analytical biochemistry, 1974 - Elsevier
… Methods for glycogen analysis were for many years based on the isolation of glycogen from interfering … In the present study the analyses of glycogen have been made with AG and the …
Number of citations: 842 www.sciencedirect.com
AM Brown - Journal of neurochemistry, 2004 - Wiley Online Library
… , glycogen content falls first in areas with the highest metabolic rate, suggesting that glycogen … in elevated brain glycogen suggesting quiescent neurones allow glycogen accumulation, …
Number of citations: 408 onlinelibrary.wiley.com
S Seifter, S Dayton, B Novic, E Muntwyler - Arch. Biochem., 1950 - cabdirect.org
… Procedures are de scribed for use with tissues of high or low glycogen content; for the former, aliquots of an alkaline digest of the tissue are used and, for the latter, glycogen which has …
Number of citations: 419 www.cabdirect.org
E Van Handel - Analytical biochemistry, 1965 - Elsevier
… properties of glycogen have been investigated and applied to micro isolation and assay in biological material containing only a few micrograms of glycogen. Losses of glycogen in the …
Number of citations: 729 www.sciencedirect.com

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